1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one
CAS No.: 84060-10-6
Cat. No.: VC3941069
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.
![1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one - 84060-10-6](/images/structure/VC3941069.png)
Specification
CAS No. | 84060-10-6 |
---|---|
Molecular Formula | C13H16N2O2 |
Molecular Weight | 232.28 g/mol |
IUPAC Name | 1-methylspiro[3,1-benzoxazine-4,4'-piperidine]-2-one |
Standard InChI | InChI=1S/C13H16N2O2/c1-15-11-5-3-2-4-10(11)13(17-12(15)16)6-8-14-9-7-13/h2-5,14H,6-9H2,1H3 |
Standard InChI Key | LNASWFTUMGUWPM-UHFFFAOYSA-N |
SMILES | CN1C2=CC=CC=C2C3(CCNCC3)OC1=O |
Canonical SMILES | CN1C2=CC=CC=C2C3(CCNCC3)OC1=O |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The compound’s defining feature is its spirocyclic system, where a benzo[d] oxazine ring (a six-membered heterocycle containing oxygen and nitrogen) shares a single atom with a piperidine ring (a six-membered amine) . This arrangement imposes conformational rigidity, a trait often leveraged in medicinal chemistry to enhance target binding specificity. The methyl group at the N1 position of the oxazine ring further modulates electronic and steric properties .
Structural Representations
Synthesis and Manufacturing
Industrial Availability
Vendor catalogs list the compound as a research chemical, with suppliers like BOC Sciences and Angel Pharmatech offering it under catalog numbers BB012630 and AG-B10281, respectively . The absence of large-scale production details implies its primary use in exploratory medicinal chemistry.
Physicochemical Properties
Key Metrics
Property | Value | Source |
---|---|---|
Molecular Weight | 232.28 g/mol | |
XLogP3 | 1.2 | |
Boiling Point | 370.2°C at 760 mmHg | |
Density | 1.25 g/cm³ | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 3 |
Solubility and Stability
The compound’s logP of 2.25 predicts moderate lipid solubility, favoring permeability across biological membranes. Its stability under ambient conditions is inferred from vendor storage recommendations, though specific data on photostability or hydrolytic degradation are unavailable .
Comparative Analysis with Analogues
Non-Spiro Counterparts
Compared to linear benzooxazine-piperidine hybrids, the spiro architecture reduces conformational flexibility, which may improve binding entropy and in vivo half-life.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume